tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 167262-98-8
VCID: VC0183502
InChI: InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

CAS No.: 167262-98-8

Cat. No.: VC0183502

Molecular Formula: C16H21N3O2

Molecular Weight: 287.363

* For research use only. Not for human or veterinary use.

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate - 167262-98-8

Specification

CAS No. 167262-98-8
Molecular Formula C16H21N3O2
Molecular Weight 287.363
IUPAC Name tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Standard InChI Key FDNWDFSSIBIHFC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2

Introduction

Chemical Properties and Structure

Tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is characterized by its molecular formula C16H21N3O2 and a molecular weight of 287.363 g/mol. The compound features a piperidine ring with a tert-butyl carbamate group at position 1, a cyano group, and a pyridin-3-yl moiety at position 4. Its structure can be represented by the following identifiers:

PropertyValue
CAS Number167262-98-8
Molecular FormulaC16H21N3O2
Molecular Weight287.363 g/mol
IUPAC Nametert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate
Standard InChIInChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Standard InChIKeyFDNWDFSSIBIHFC-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2

The compound's structure combines several functional groups that contribute to its chemical reactivity and potential biological activity, including the tert-butyl ester, which provides steric protection, and the cyano and pyridinyl groups, which enhance its interaction with various biological targets.

Synthesis Methods

The synthesis of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. Based on similar compounds in the literature, one potential synthetic route involves:

  • Starting with tert-butyl 4-cyanopiperidine-1-carboxylate

  • Generation of a carbanion at the 4-position using a strong base like lithium diisopropylamide (LDA)

  • Reaction with an appropriate pyridine derivative to introduce the pyridin-3-yl group

  • Purification steps to obtain the final product

This synthetic approach is similar to that described for related compounds in pharmaceutical research, where n-BuLi is added to a solution of diisopropylamine in THF at -78°C, followed by addition of tert-butyl 4-cyanopiperidine-1-carboxylate and subsequent reaction with an appropriate electrophile .

Biological Activities and Mechanisms of Action

Research indicates that tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate may exhibit significant biological activities through its interaction with various molecular targets. The compound's unique structure, particularly the combination of the cyano and pyridinyl groups, contributes to its potential biological properties.

Enzyme Inhibition Properties

Studies on related piperidine derivatives suggest that this compound may function as an enzyme inhibitor. The presence of the cyano group can enhance binding affinity to various enzymes, potentially influencing metabolic pathways or signaling cascades within cells .

Receptor Interactions

The pyridin-3-yl moiety may facilitate interactions with cellular receptors, particularly those involved in neurological pathways. This structural feature is common in compounds that target receptors in the central nervous system, suggesting potential applications in neurological disorders .

Comparison with Similar Compounds

To better understand the unique properties of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate, it is valuable to compare it with structurally similar compounds:

CompoundMolecular FormulaKey Structural DifferencePotential Impact on Activity
Tert-butyl 4-cyano-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylateC16H20FN3O2Contains a fluoro substituent on the pyridine ring at position 3 and the pyridine is at position 4May enhance binding affinity and metabolic stability
Tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylateC18H24N2O3Contains a methoxy-substituted phenyl group instead of a pyridinyl groupMay alter receptor selectivity and lipophilicity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesVariesContains a carboxamide group instead of a cyano group and a different heterocyclic systemShows selective kinase inhibition properties

Applications in Medicinal Chemistry and Drug Development

Role as a Chemical Intermediate

Beyond its direct biological activities, tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate and its biological activity is crucial for optimizing its properties for specific applications. Research on similar compounds provides insights into key structure-activity relationships:

Structural FeatureImpact on Activity
Cyano groupEnhances binding to specific enzyme pockets and influences electronic properties
Pyridin-3-yl moietyProvides hydrogen bond acceptor sites and influences receptor selectivity
tert-Butoxycarbonyl groupProtects the piperidine nitrogen and influences pharmacokinetic properties
Position of substitution on the pyridine ringAffects electronic distribution and binding orientation

These structure-activity relationships can guide the design of novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties .

Research Findings and Future Directions

Ongoing research into tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate and related compounds continues to reveal their potential in drug discovery. The compound's unique structural features make it a promising candidate for further exploration in medicinal chemistry.

Future research directions may include:

  • Optimization of synthetic routes to improve yield and purity

  • Development of derivatives with enhanced biological activity or improved pharmacokinetic profiles

  • Exploration of additional biological targets beyond those currently identified

  • Investigation of potential therapeutic applications in specific disease areas, particularly in oncology and neurology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator